molecular formula C22H19NO3S B2816487 2-[({[[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methylene]amino}oxy)carbonyl]thiophene CAS No. 338749-22-7

2-[({[[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methylene]amino}oxy)carbonyl]thiophene

Cat. No.: B2816487
CAS No.: 338749-22-7
M. Wt: 377.46
InChI Key: JSQYHPONISJPOF-XTQSDGFTSA-N
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Description

2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the methoxyphenyl and thiophene moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene include:

Uniqueness

What sets 2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c1-25-17-11-9-15(10-12-17)18-14-19(18)21(16-6-3-2-4-7-16)23-26-22(24)20-8-5-13-27-20/h2-13,18-19H,14H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQYHPONISJPOF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=CS3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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